

Spectroscopic Cross-Validation of 9-(4-fluorophenyl)-9H-carbazole: A Comparative Analysis

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Compound of Interest

Compound Name: 9-(4-Fluorophenyl)-9H-carbazole

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A comprehensive spectroscopic comparison of **9-(4-fluorophenyl)-9H-carbazole** with its non-fluorinated and brominated analogs, 9-phenylcarbazole and 9-(4-bromophenyl)-9H-carbazole, is presented. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by established experimental protocols. The objective is to offer researchers, scientists, and drug development professionals a thorough cross-validation of the spectroscopic characteristics of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **9-(4-fluorophenyl)-9H-carbazole** and its selected alternatives.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
9-(4-fluorophenyl)-9H-carbazole	8.15 (d, J = 7.8 Hz, 2H), 7.61 (m, 2H), 7.49-7.40 (m, 4H), 7.33-7.26 (m, 4H)
9-phenylcarbazole	8.24 (d, J = 7.8 Hz, 2H), 7.71–7.60 (m, 4H), 7.58–7.45 (m, 5H), 7.38 (ddd, J = 7.9, 5.6, 2.4 Hz, 2H)[1]
9-(4-bromophenyl)-9H-carbazole	8.13 (d, 2H, J = 7.6 Hz), 7.72 (d, 2H, J = 8.8 Hz), 7.45 (d, 2H, J = 8.8 Hz), 7.41–7.37 (m, 4H), 7.30 (t, 2H, J = 6.6 Hz)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
9-(4-fluorophenyl)-9H-carbazole	162.8 (d, J = 248.8 Hz), 140.7, 133.2 (d, J = 3.2 Hz), 128.9 (d, J = 8.4 Hz), 126.1, 123.5, 120.4, 120.1, 116.6 (d, J = 22.9 Hz), 109.4
9-phenylcarbazole	140.9, 137.7, 129.8, 127.4, 127.1, 125.9, 123.3, 120.3, 119.9, 109.7[1]
9-(4-bromophenyl)-9H-carbazole	140.8, 136.6, 132.8, 128.6, 126.2, 123.6, 121.3, 120.5, 120.2, 109.6

Table 3: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
9-(4-fluorophenyl)-9H-carbazole	Data not available	-
9-phenylcarbazole	243, 296[2]	Acetonitrile[2]
9-(4-bromophenyl)-9H-carbazole	Data not available	-

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Ionization Method
9-(4-fluorophenyl)-9H-carbazole	Data not available	-
9-phenylcarbazole	243.3025 [M] ⁺ [3]	Electron Ionization (EI)[3]
9-(4-bromophenyl)-9H-carbazole	322.2 [M] ⁺ [3]	Not specified

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this comparative guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H and ¹³C NMR analysis, approximately 5-20 mg of the solid sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. All spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer. Solutions of the compounds were prepared in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 1 x 10⁻⁵ M. The absorbance was measured in a quartz cuvette with a 1 cm path length over a wavelength range of 200-800 nm.

Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting ions were separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The general workflow for acquiring and analyzing spectroscopic data for chemical compounds is illustrated in the following diagram.



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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

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- 2. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
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